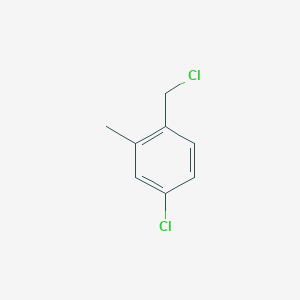

4-Chloro-1-(chloromethyl)-2-methylbenzene

Description

Significance and Context within Halogenated Aromatic Compounds

Halogenated aromatic hydrocarbons, a class of chemical compounds containing a benzene (B151609) ring substituted with one or more halogen atoms, are of paramount importance in numerous industrial and research applications. Their utility spans from solvents and chemical intermediates to the synthesis of pharmaceuticals and agrochemicals. mt.com The presence of halogen atoms can significantly influence the reactivity and biological activity of aromatic molecules. mt.com

4-Chloro-1-(chloromethyl)-2-methylbenzene distinguishes itself within this class through its dual functionality. smolecule.com The chlorine atom on the aromatic ring and the chlorine atom in the methyl group (the chloromethyl group) exhibit different reactivities, allowing for selective chemical transformations. smolecule.com The chloromethyl group, in particular, is a highly reactive site, readily participating in nucleophilic substitution reactions. smolecule.com This dual reactivity makes it a key building block for synthesizing a wide array of more complex organic molecules. smolecule.com

Overview of Research Trajectories and Academic Relevance

Research interest in 4-Chloro-1-(chloromethyl)-2-methylbenzene stems primarily from its role as a versatile intermediate. Academic and industrial research has explored its use in the synthesis of a variety of compounds, including those with potential biological activity. smolecule.com Studies have focused on its reactivity with different nucleophiles and its application as a precursor in the manufacturing of dyes, polymers, and agricultural chemicals. smolecule.com Its potential cytotoxic properties have also led to investigations into its use in cancer therapy research. smolecule.com The compound's utility as a foundational scaffold for creating diverse molecular libraries continues to drive its academic and industrial relevance.

Properties

IUPAC Name |

4-chloro-1-(chloromethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXAXXIPBMVWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510709 | |

| Record name | 4-Chloro-1-(chloromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16470-09-0 | |

| Record name | 4-Chloro-1-(chloromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The primary method for the synthesis of 4-Chloro-1-(chloromethyl)-2-methylbenzene involves the chlorination of 4-chloro-2-methyltoluene. This reaction can be achieved through various methods, including the use of chlorine gas with a catalyst or through continuous flow reactor technology for industrial-scale production. smolecule.com

The characterization of 4-Chloro-1-(chloromethyl)-2-methylbenzene is typically performed using a combination of spectroscopic techniques. These methods are essential for confirming the structure and purity of the synthesized compound.

Table 1: Physicochemical Properties of 4-Chloro-1-(chloromethyl)-2-methylbenzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H8Cl2 | nih.govepa.gov |

| Molecular Weight | 175.05 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | smolecule.com |

| Solubility | Soluble in organic solvents, limited solubility in water | smolecule.com |

| IUPAC Name | 1-chloro-4-(chloromethyl)-2-methylbenzene | nih.gov |

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophilic site, making it highly susceptible to attack by nucleophiles. This reactivity allows for the facile introduction of a wide range of functional groups. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of the corresponding substituted products. This versatility is a cornerstone of its utility in synthetic chemistry. smolecule.com

Formation of Organometallic Reagents

While the chloromethyl group is the primary site of reactivity, the chlorine atom on the aromatic ring can also participate in chemical transformations. For instance, it can be used to form organometallic reagents, such as Grignard reagents, by reacting with magnesium. These reagents are powerful tools for creating new carbon-carbon bonds in organic synthesis.

Other Notable Reactions

Further reactions can involve modifications of the methyl group or the aromatic ring. For example, oxidation of the methyl group could lead to the corresponding carboxylic acid, while electrophilic aromatic substitution reactions could introduce additional functional groups onto the benzene (B151609) ring, although the existing substituents will direct the position of any new groups.

Mechanistic Studies of 4 Chloro 1 Chloromethyl 2 Methylbenzene Reactivity

Nucleophilic Substitution Reactions of the Chloromethyl Group

The benzylic chloride in 4-chloro-1-(chloromethyl)-2-methylbenzene is a reactive functional group that readily participates in nucleophilic substitution reactions. This reactivity is attributed to the stability of the potential benzylic carbocation intermediate and the relatively low steric hindrance at the reaction center.

Reactivity with Diverse Nucleophiles (Alcohols, Amines, Thiols)

The electrophilic carbon of the chloromethyl group in 4-chloro-1-(chloromethyl)-2-methylbenzene reacts with a variety of nucleophiles to form new carbon-heteroatom bonds.

Alcohols (Alkoxylation): In the presence of a base, alcohols act as nucleophiles to form ethers. For example, the reaction with sodium methoxide (B1231860) would yield 1-(methoxymethyl)-4-chloro-2-methylbenzene. The reaction can proceed via an SN2 mechanism with a strong nucleophile like an alkoxide ion.

Amines (Amination): Amines, being effective nucleophiles, can displace the chloride to form substituted amines. The reaction with ammonia (B1221849) or primary/secondary amines leads to the corresponding primary, secondary, or tertiary benzylic amines. These reactions are fundamental in the synthesis of various nitrogen-containing compounds.

Thiols (Thiolation): Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily with 4-chloro-1-(chloromethyl)-2-methylbenzene to form thioethers (sulfides). The high nucleophilicity of sulfur makes this a facile transformation.

The general scheme for these reactions is as follows:

| Nucleophile (Nu:-) | Reagent Example | Product Type | Product Example |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH3) | Ether | 1-(methoxymethyl)-4-chloro-2-methylbenzene |

| Amine | Ammonia (NH3) | Primary Amine | (4-chloro-2-methylphenyl)methanamine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | (4-chloro-2-methylbenzyl)(phenyl)sulfane |

Impact of Steric Hindrance and Electronic Effects on Reaction Rates

The rate of nucleophilic substitution is significantly influenced by both steric and electronic factors.

Steric Hindrance: While the primary nature of the chloromethyl group generally favors SN2 reactions, the presence of the ortho-methyl group on the benzene (B151609) ring can introduce a degree of steric hindrance. nih.gov This hindrance can slightly retard the rate of an SN2 attack compared to an unsubstituted benzyl (B1604629) chloride. However, this effect is generally considered minor for a primary benzylic halide. nih.gov For SN1 reactions, steric hindrance is less of a factor in the rate-determining step, as the leaving group departs before the nucleophile attacks. nih.govacs.org

Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a crucial role.

The methyl group is an electron-donating group (EDG) through hyperconjugation and weak induction. This property helps to stabilize the developing positive charge in the transition state of an SN1 reaction, thereby increasing its rate.

The chloro group is an electron-withdrawing group (EWG) through induction but an electron-donating group through resonance. For a substituent at the para position relative to the chloromethyl group, its inductive withdrawal effect tends to destabilize the carbocation, potentially slowing down an SN1 reaction. However, its resonance donation could partially counteract this. In SN2 reactions, electron-withdrawing groups can sometimes slightly increase the rate by making the benzylic carbon more electrophilic.

Aromatic Ring Functionalization and Derivatization

Beyond the reactivity of the chloromethyl group, the aromatic ring itself can be functionalized, offering pathways to more complex molecules.

Electrophilic Aromatic Substitution on the Chlorinated and Methylated Ring

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct the position of the incoming electrophile. The methyl group (-CH₃) and the chloro group (-Cl) are both ortho, para-directors. However, the methyl group is an activating group, while the chloro group is a deactivating group. stackexchange.comdocbrown.info

Directing Effects:

-CH₃ (at C2): Activating, directs to positions 3 and 5 (its ortho and para positions).

-Cl (at C4): Deactivating, directs to positions 3 and 5 (its ortho positions).

-CH₂Cl (at C1): The chloromethyl group is a deactivating group due to the electron-withdrawing nature of the chlorine atom. stackexchange.com It would direct incoming electrophiles to the meta positions (positions 3 and 5).

The combined effect of these groups will determine the regioselectivity of the substitution. Both the methyl and chloro groups strongly direct an incoming electrophile to position 5, and to a lesser extent, position 3. Position 5 is sterically more accessible than position 3, which is sterically hindered by the adjacent methyl group. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the C5 position.

| Position | Influence from -CH₃ (C2) | Influence from -Cl (C4) | Influence from -CH₂Cl (C1) | Overall Likelihood |

|---|---|---|---|---|

| 3 | ortho (activating) | ortho (directing) | meta (directing) | Possible, but sterically hindered |

| 5 | para (activating) | ortho (directing) | meta (directing) | Most Favorable |

| 6 | ortho (activating) | meta (deactivating) | ortho (deactivating) | Unlikely |

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl chloride functionality of 4-chloro-1-(chloromethyl)-2-methylbenzene can participate in transition metal-catalyzed cross-coupling reactions. acs.orgorganicreactions.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalyst systems (often based on palladium or nickel) can facilitate these transformations. acs.org

Examples of potential cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond, leading to a more complex arylamine.

Kumada Coupling: Reaction with a Grignard reagent (organomagnesium halide) catalyzed by nickel or palladium. acs.org

These reactions proceed via a catalytic cycle typically involving oxidative addition of the aryl chloride to the low-valent metal center, followed by transmetalation (for Suzuki, Kumada) or carbometalation (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. acs.orgorganicreactions.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. libretexts.orgfishersci.co.uk For a substrate like 4-Chloro-1-(chloromethyl)-2-methylbenzene, the reaction can theoretically occur at two positions: the sp²-hybridized carbon of the chloro-aromatic ring or the sp³-hybridized benzylic carbon.

The reactivity of these two sites is governed by the mechanism of the Suzuki coupling, which involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halide bond.

Reactivity of the Benzylic Chloride: The C(sp³)-Cl bond at the benzylic position is generally more reactive towards oxidative addition than the C(sp²)-Cl bond on the aromatic ring. libretexts.org This enhanced reactivity is due to the lower bond dissociation energy of the benzylic C-Cl bond and the stability of the resulting benzyl-palladium intermediate. libretexts.org Studies on similar benzyl chlorides have shown that they readily participate in Suzuki-Miyaura couplings under relatively mild conditions. rsc.orgnih.gov For instance, the coupling of various benzyl chlorides with arylboronic acids can be achieved using palladium catalysts with suitable phosphine (B1218219) ligands.

Reactivity of the Aryl Chloride: The C(sp²)-Cl bond is less reactive and typically requires more forcing conditions or specialized catalyst systems to undergo oxidative addition. libretexts.org Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to activate aryl chlorides effectively. organic-chemistry.org

Given these differences, selective coupling at the benzylic position is expected under standard Suzuki-Miyaura conditions. Achieving coupling at the aryl chloride position would likely require a catalyst system specifically designed for unreactive aryl chlorides, potentially after the benzylic position has already reacted or been protected.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Chlorides This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Substrate |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | 70-100 | Benzyl bromide |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 77 | Benzyl bromide |

| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 80-110 | Substituted benzyl chlorides |

A plausible reaction would involve the selective coupling of an arylboronic acid at the benzylic position of 4-Chloro-1-(chloromethyl)-2-methylbenzene to yield a diarylmethane derivative, leaving the aryl chloride intact for potential further functionalization.

Buchwald-Hartwig Coupling Studies

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, forming carbon-nitrogen bonds by reacting an aryl or vinyl halide with an amine. wikipedia.org Similar to the Suzuki coupling, the differential reactivity of the two chloride groups in 4-Chloro-1-(chloromethyl)-2-methylbenzene is a key consideration.

The catalytic cycle for Buchwald-Hartwig amination also begins with the oxidative addition of the palladium(0) catalyst to the carbon-halide bond. organic-chemistry.org

Aryl Chloride Reactivity: The reaction was initially developed for aryl bromides and iodides, with aryl chlorides being notoriously less reactive. wikipedia.org The development of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, RuPhos) and N-heterocyclic carbenes (NHCs), has been crucial for enabling the efficient coupling of aryl chlorides. tcichemicals.comresearchgate.net These ligands facilitate the challenging oxidative addition step and promote the subsequent steps of the catalytic cycle. A typical Buchwald-Hartwig amination of an aryl chloride involves a palladium precursor, a suitable ligand, and a strong base like sodium tert-butoxide. tcichemicals.com

Benzylic Chloride Reactivity: While the Buchwald-Hartwig reaction is most commonly associated with C(sp²)-N bond formation, C(sp³)-N coupling of benzylic halides is also known. However, these reactions can be complicated by competing side reactions, such as β-hydride elimination if the amine has an available β-hydrogen, and simple S_N2 displacement of the benzyl chloride by the amine, which can occur without a catalyst.

Therefore, in a competitive scenario within the 4-Chloro-1-(chloromethyl)-2-methylbenzene molecule, the reaction outcome is highly dependent on the chosen conditions. Under conditions optimized for aryl chloride amination, coupling at the aromatic ring is the intended transformation.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Amine |

| Pd(dba)₂ | XPhos | NaOtBu | Toluene | 80-110 | Primary/Secondary Amines |

| Pd(OAc)₂ | RuPhos | K₂CO₃ / Cs₂CO₃ | Dioxane / t-Amyl alcohol | 100-120 | Primary/Secondary Amines |

| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | Water or Solvent-free | 50-100 | Primary/Secondary Amines |

Rearrangement Reactions and Side Product Formation in Complex Systems

In addition to the desired cross-coupling reactions, the structure of 4-Chloro-1-(chloromethyl)-2-methylbenzene allows for potential rearrangement and side reactions, particularly under conditions that may favor ionic or radical pathways.

The benzylic position is prone to forming stabilized intermediates. libretexts.org For instance, under conditions that promote the formation of a benzylic carbocation (e.g., Lewis acidic conditions or solvolysis), rearrangement reactions can occur. However, the substitution pattern of 4-Chloro-1-(chloromethyl)-2-methylbenzene does not lend itself to classical hydride or alkyl shifts that would lead to a more stable carbocation, so such rearrangements are less likely.

More relevant are the side products that can arise during cross-coupling reactions:

Homocoupling: A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid to form a biaryl species. This can be minimized by controlling the reaction conditions, such as the choice of base and catalyst. Similarly, reductive homocoupling of the benzyl chloride can lead to the formation of 1,2-bis(4-chloro-2-methylphenyl)ethane.

Protodehalogenation: The organic halide can be reduced, replacing the halogen with a hydrogen atom. In the case of 4-Chloro-1-(chloromethyl)-2-methylbenzene, this could lead to the formation of 4-chloro-1,2-dimethylbenzene or 2-chloro-4-methyltoluene. This is often a result of competing reduction pathways in the catalytic cycle or the presence of reducing agents. nih.gov

Elimination: While not a rearrangement, β-hydride elimination is a potential side reaction in couplings involving the benzylic position if the palladium-benzyl intermediate can access a β-hydrogen. However, for 4-Chloro-1-(chloromethyl)-2-methylbenzene itself, this is not a primary concern until after a coupling reaction has occurred.

Friedel-Crafts Alkylation: The benzylic chloride is an alkylating agent. In the presence of a Lewis acid (which can be formed from some catalyst precursors or additives), it could potentially alkylate another aromatic ring present in the reaction mixture, including another molecule of itself, leading to oligomeric side products.

The formation of these side products is highly dependent on the specific reaction conditions, including the catalyst, ligands, base, solvent, and temperature, and careful optimization is typically required to favor the desired cross-coupling product.

Precursor in Pharmaceutical Compound Synthesis.smolecule.com

The development of new drugs is a cornerstone of modern medicine, and 4-Chloro-1-(chloromethyl)-2-methylbenzene plays a crucial role as a precursor in the synthesis of various pharmaceutical compounds. smolecule.com Its ability to introduce a substituted benzyl moiety into a molecule is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents.

Researchers have successfully utilized 4-Chloro-1-(chloromethyl)-2-methylbenzene as a fundamental building block in the synthesis of novel therapeutic agents. smolecule.com One notable area of application is in the creation of quinazoline (B50416) derivatives. nih.govmdpi.comresearchgate.netopenmedicinalchemistryjournal.com The quinazoline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets, leading to a range of therapeutic effects. mdpi.com For instance, this intermediate can be used to introduce the 4-chloro-2-methylbenzyl group into the quinazoline core, a key step in the development of compounds with potential anticancer properties. nih.gov The synthesis of novel 4-anilinoquinazoline (B1210976) derivatives, which have shown promising in vitro anticancer activity, highlights the importance of this intermediate in constructing new drug candidates. nih.gov

| Therapeutic Target/Application | Compound Class | Role of 4-Chloro-1-(chloromethyl)-2-methylbenzene |

| Anticancer Agents | Quinazoline Derivatives | Introduction of the 4-chloro-2-methylbenzyl moiety |

| Enzyme Inhibitors | Not Specified | Serves as a scaffold for building potential inhibitors |

| Metabolic Pathway Modulators | Not Specified | Used in studies to understand and modulate metabolic processes smolecule.com |

This table provides an overview of the application of 4-Chloro-1-(chloromethyl)-2-methylbenzene in the synthesis of novel therapeutic agents.

The synthesis of an Active Pharmaceutical Ingredient (API), the biologically active component of a drug product, is a multi-step process that often involves the use of key intermediates. 4-Chloro-1-(chloromethyl)-2-methylbenzene serves as such an intermediate in the development of various APIs. nih.govmdpi.com Its incorporation into a synthetic route allows for the efficient construction of the final drug molecule. While specific, publicly disclosed API syntheses directly utilizing this exact compound are often proprietary, the principles of its application are well-established in the synthesis of complex pharmaceutical molecules. The reactivity of the chloromethyl group allows for its facile reaction with a variety of nucleophiles, a common strategy in building the carbon skeleton of an API.

Intermediate in Agrochemical Development.smolecule.combenchchem.comgoogle.combenchchem.com

The agrochemical industry relies on the development of new and effective herbicides, pesticides, and fungicides to ensure food security. 4-Chloro-1-(chloromethyl)-2-methylbenzene and its structural relatives are valuable intermediates in the synthesis of these essential agricultural chemicals. smolecule.comgoogle.com For example, a related compound, 4-chlorobenzotrichloride, is a known intermediate in the commercial production of herbicides. google.com The structural motifs present in 4-Chloro-1-(chloromethyl)-2-methylbenzene are found in various classes of agrochemicals, where the specific substitution pattern on the benzene ring is crucial for biological activity and selectivity.

| Agrochemical Class | Specific Application/Target |

| Herbicides | Synthesis of active ingredients for weed control google.com |

| Pesticides | Precursor for insecticides and fungicides smolecule.com |

This table illustrates the role of 4-Chloro-1-(chloromethyl)-2-methylbenzene as an intermediate in the development of agrochemicals.

Role in Advanced Materials Science Research.smolecule.comresearchgate.net

Beyond its applications in the life sciences, 4-Chloro-1-(chloromethyl)-2-methylbenzene is also a valuable component in the field of advanced materials science. smolecule.com Its ability to be incorporated into larger molecular structures makes it a useful monomer or cross-linking agent in the synthesis of polymers and specialty chemicals with tailored properties.

The chloromethyl group of 4-Chloro-1-(chloromethyl)-2-methylbenzene makes it a suitable monomer for polymerization reactions. Similar to its close relative, chloromethylstyrene, it can undergo polymerization to form novel polymers. researchgate.net These polymers can possess unique thermal and mechanical properties due to the presence of the chloro and methyl substituents on the benzene ring. Furthermore, it can be used as a cross-linking agent to modify the properties of existing polymers, enhancing their rigidity and thermal stability. The resulting polymers and resins find applications in various industrial sectors.

Specialty chemicals are a class of high-value products that are produced in lower volumes for specific applications. 4-Chloro-1-(chloromethyl)-2-methylbenzene serves as an intermediate in the production of various specialty chemicals. Its reactivity allows for the synthesis of a diverse range of molecules with specific functionalities, which can be used as additives, coatings, or in other specialized applications where precise chemical structures are required.

Derivatization for Sensor Development and Biological Probes

The chemical scaffold of 4-chloro-1-(chloromethyl)-2-methylbenzene presents a unique combination of reactive sites, making it a valuable intermediate for creating more complex molecules, including those designed as sensors and biological probes. The utility of this compound in such applications stems from its dual functional groups: the highly reactive chloromethyl group and the substituted aromatic ring. smolecule.com

The primary site for derivatization is the benzylic chloride (the chloromethyl group), which is a potent electrophile. This group readily participates in nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, and thiols. smolecule.com This reactivity allows for the covalent attachment of the 4-chloro-2-methylbenzyl moiety to other molecular components, such as fluorophores, chromophores, or specific recognition elements, to construct sophisticated molecular tools for research.

Table 1: Chemical and Physical Properties of 4-Chloro-1-(chloromethyl)-2-methylbenzene

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈Cl₂ | smolecule.comguidechem.com |

| Molecular Weight | 175.05 g/mol | smolecule.comguidechem.com |

| CAS Number | 16470-09-0 | epa.gov |

| IUPAC Name | 4-Chloro-1-(chloromethyl)-2-methylbenzene | epa.gov |

While direct, published research detailing the synthesis of sensors or biological probes specifically from 4-chloro-1-(chloromethyl)-2-methylbenzene is limited, the principles of chemical probe design suggest its potential. For instance, a common strategy in developing fluorescent probes is to link a recognition unit to a signaling unit (a fluorophore). The reaction of 4-chloro-1-(chloromethyl)-2-methylbenzene with a fluorescent molecule containing a nucleophilic group (like an amino or hydroxyl group) would yield a derivative where the fluorophore is appended to the benzyl group. Such a probe could be designed to detect specific analytes or changes in the microenvironment. The design of such probes often relies on mechanisms like Fluorescence Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET). nih.gov

The development of biological probes for in-vivo imaging, such as with Magnetic Resonance Imaging (MRI), is another area where derivatives of this compound could theoretically be applied. nih.gov The synthesis would involve attaching the 4-chloro-2-methylbenzyl group to a molecule with imaging properties.

Conclusion

4-Chloro-1-(chloromethyl)-2-methylbenzene is a chemical compound of significant interest due to its versatile reactivity and its role as a key building block in organic synthesis. The presence of two distinct chlorine-containing functional groups allows for a range of chemical transformations, making it a valuable precursor for the synthesis of a wide variety of more complex molecules. Its applications in the development of pharmaceuticals and agrochemicals underscore its practical importance in both academic research and industrial settings.

An in-depth analysis of the synthetic routes to 4-Chloro-1-(chloromethyl)-2-methylbenzene reveals sophisticated strategies centered on regioselective functionalization of aromatic precursors. The methodologies employed underscore a fundamental dichotomy in aromatic chemistry: the choice between radical substitution on an alkyl side-chain and electrophilic substitution on the aromatic nucleus. This article explores these advanced synthetic pathways, with a focus on the mechanistic underpinnings that govern reaction outcomes.

Advanced Characterization Techniques and Computational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 4-Chloro-1-(chloromethyl)-2-methylbenzene molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

In ¹H NMR spectroscopy of 4-Chloro-1-(chloromethyl)-2-methylbenzene, three distinct groups of signals are expected. The methyl group protons (-CH₃) would appear as a singlet in the typical aromatic methyl region. The benzylic protons of the chloromethyl group (-CH₂Cl) would also produce a singlet, shifted further downfield due to the electron-withdrawing effect of the adjacent chlorine atom. The aromatic region would feature three protons, whose complex splitting patterns (multiplets) would be dictated by their coupling to each other.

¹³C NMR spectroscopy provides information on the carbon framework. For this compound, eight unique carbon signals are anticipated: one for the methyl group, one for the chloromethyl group, and six for the aromatic ring carbons, each in a distinct electronic environment due to the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4-Chloro-1-(chloromethyl)-2-methylbenzene

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | ~2.3 | ~20 |

| -CH₂Cl | ~4.6 | ~45 |

| Ar-H | 7.2 - 7.4 | - |

Note: The predicted values are estimates based on standard chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

While specific 2D NMR data for this compound are not publicly available, these techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling relationships, confirming the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of 4-Chloro-1-(chloromethyl)-2-methylbenzene is C₈H₈Cl₂. High-resolution mass spectrometry (HRMS) would confirm the monoisotopic mass of 174.0003 Da.

The electron ionization (EI) mass spectrum would exhibit a characteristic molecular ion peak (M⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The major fragmentation pathways would likely involve the cleavage of the carbon-chlorine bonds and benzylic cleavage, which is favored due to the stability of the resulting carbocation.

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of 4-Chloro-1-(chloromethyl)-2-methylbenzene

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 174/176/178 | [C₈H₈Cl₂]⁺ | Molecular Ion (M⁺) |

| 139/141 | [C₈H₈Cl]⁺ | Loss of a Cl radical from M⁺ |

| 125/127 | [C₇H₆Cl]⁺ | Loss of the -CH₂Cl group from M⁺ |

| 105 | [C₈H₉]⁺ | Loss of both Cl atoms |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 4-Chloro-1-(chloromethyl)-2-methylbenzene would display characteristic absorption bands confirming its key structural features.

Table 3: Predicted IR Absorption Frequencies for 4-Chloro-1-(chloromethyl)-2-methylbenzene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2870 | C-H Stretch | Aliphatic C-H (-CH₃, -CH₂Cl) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1270-1200 | C-H Bend | In-plane bending |

| 850-750 | C-Cl Stretch | Aryl & Alkyl Halide |

Single-Crystal X-ray Diffraction (SXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SXRD) is the most powerful method for determining the exact three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. Although a crystal structure for 4-Chloro-1-(chloromethyl)-2-methylbenzene has not been reported in publicly accessible databases, an SXRD analysis would definitively confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the chloromethyl group relative to the ring.

Computational Chemistry and Theoretical Investigations

In the absence of extensive experimental data, computational chemistry provides valuable theoretical insights into the molecule's properties. Using methods like Density Functional Theory (DFT), one can calculate and predict various molecular attributes.

Geometry Optimization: A theoretical model of the most stable three-dimensional structure can be generated, providing estimated bond lengths and angles that can be compared with potential experimental data.

Electronic Structure Analysis: Calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals helps identify the most likely sites for nucleophilic and electrophilic attack, respectively, offering predictions about the molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (negative potential, e.g., near the chlorine atoms) and electron-poor (positive potential) regions of the molecule. This is crucial for understanding intermolecular interactions.

Vibrational Frequency Prediction: Theoretical IR and Raman spectra can be calculated. Comparing these predicted spectra with experimental ones aids in the assignment of complex vibrational modes.

These computational approaches offer a powerful complement to experimental characterization, providing a deeper understanding of the structural and electronic nature of 4-Chloro-1-(chloromethyl)-2-methylbenzene.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. researchgate.net For 4-Chloro-1-(chloromethyl)-2-methylbenzene, DFT calculations can provide a detailed understanding of its electronic structure and reactivity. By solving the Kohn-Sham equations, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), a wealth of information can be obtained. researchgate.netajrconline.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT allows for the calculation of various global and local reactivity descriptors. Global descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a general overview of the molecule's reactivity. Local reactivity descriptors, like Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This is particularly useful for understanding the regioselectivity of its reactions. The distribution of atomic charges, often analyzed through methods like Natural Bond Orbital (NBO) analysis, reveals the electronic effects of the chloro, chloromethyl, and methyl substituents on the benzene ring.

Table 1: Illustrative DFT-Calculated Electronic Properties of 4-Chloro-1-(chloromethyl)-2-methylbenzene (Note: The following data is illustrative to demonstrate the output of DFT calculations and is not based on published experimental or computational results for this specific molecule.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 3.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.23 eV | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of a molecule like 4-Chloro-1-(chloromethyl)-2-methylbenzene. These simulations can reveal the preferred spatial arrangements of the atoms, the flexibility of the molecule, and the dynamics of its structural transitions. nih.gov

For 4-Chloro-1-(chloromethyl)-2-methylbenzene, a key area of conformational interest is the rotation around the single bond connecting the chloromethyl group to the benzene ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of a biological target.

The simulations are typically performed by placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and then allowing the system to evolve over a period of time, often on the order of nanoseconds to microseconds. The trajectory of the atoms is recorded, and from this, various properties can be analyzed, including dihedral angle distributions, radial distribution functions, and root-mean-square deviation (RMSD) to quantify conformational changes.

Quantitative Structure-Activity Relationships (QSAR) in Related Derivatives

A QSAR study on derivatives of 4-Chloro-1-(chloromethyl)-2-methylbenzene would involve several key steps. First, a dataset of related molecules with measured biological activities (e.g., inhibitory concentrations, IC50) would be compiled. cmu.ac.th Next, a variety of molecular descriptors would be calculated for each molecule in the series. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule. dergipark.org.tr

Steric descriptors: Including molecular volume, surface area, and specific substituent parameters that describe the size and shape of the molecule.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which measures the molecule's hydrophobicity. cmu.ac.th

Topological descriptors: Numerical indices that describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov A statistically robust QSAR model can then be used to predict the activity of new, untested derivatives of 4-Chloro-1-(chloromethyl)-2-methylbenzene, thereby guiding the synthesis of compounds with potentially enhanced or desired activities. cmu.ac.th

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient methods for the synthesis of 4-Chloro-1-(chloromethyl)-2-methylbenzene is a paramount goal. Current research is focused on moving away from traditional protocols that often involve harsh reagents and generate significant waste.

A promising avenue lies in the application of phase transfer catalysis (PTC). researchgate.netiosrjournals.org This technique facilitates reactions between reactants in different phases (e.g., immiscible liquids) by using a phase transfer agent to transport one reactant across the interface. researchgate.net Research has demonstrated the effectiveness of novel catalytic systems, such as those comprising zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG-800), for the chloromethylation of aromatic hydrocarbons in aqueous media. researchgate.net These systems offer the potential for higher yields, reduced byproducts, and the elimination of hazardous organic solvents. researchgate.net Further exploration into dicationic ionic liquids based on polyethylene glycol (PEG) as catalysts also shows promise for creating thermoregulated biphasic systems that can be recycled with minimal loss of activity. researchgate.net

Additionally, investigations into greener chloromethylation procedures are underway. One such method utilizes acetic acid as a solvent and avoids the use of Lewis acid catalysts, offering a more sustainable pathway to chloromethylated compounds. chemrxiv.org The use of N-chlorosuccinimide as a safe chlorine source, activated by a photocatalyst under visible light, presents another mild and scalable chlorination method. organic-chemistry.org

Future research will likely focus on:

Designing and synthesizing more efficient and recyclable phase transfer catalysts.

Optimizing reaction conditions for existing green catalytic systems to maximize yield and purity.

Investigating the use of biocatalysts and enzyme-mediated reactions for the synthesis of 4-Chloro-1-(chloromethyl)-2-methylbenzene.

Integration into Flow Chemistry for Enhanced Efficiency and Safety

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of efficiency, safety, and scalability for the production of 4-Chloro-1-(chloromethyl)-2-methylbenzene. chimia.chresearchgate.net Microreactors, with their high surface-area-to-volume ratio, enable superior temperature control and mixing, leading to improved reaction yields and selectivity. chimia.chyoutube.com

The inherent safety of microreactors is a major driver for their adoption, particularly for reactions that are exothermic or involve hazardous reagents. youtube.com The small reaction volumes within microchannels significantly reduce the risk associated with potential accidents. youtube.com Furthermore, the continuous nature of flow chemistry allows for the on-demand production of 4-Chloro-1-(chloromethyl)-2-methylbenzene, minimizing the need for storage of this reactive intermediate. youtube.comsmolecule.com

A recent patent highlights a method for synthesizing 2-chloro-1-methyl-4-(methylsulfonyl)benzene (B160310) in a microchannel reactor loaded with a heterogeneous catalyst, demonstrating the industrial interest in this technology. google.com

Future research in this area will likely involve:

The design and fabrication of novel microreactors specifically optimized for chloromethylation reactions.

The integration of in-line analytical techniques for real-time monitoring and process control.

The development of fully automated, end-to-end continuous manufacturing processes for 4-Chloro-1-(chloromethyl)-2-methylbenzene and its derivatives.

High-Throughput Screening for New Reaction Discoveries

High-throughput screening (HTS) methodologies are powerful tools for accelerating the discovery of new reactions and optimizing existing ones. By rapidly screening large libraries of catalysts, reagents, and reaction conditions, HTS can identify novel transformations involving 4-Chloro-1-(chloromethyl)-2-methylbenzene.

The reactivity of the chloromethyl group makes it a prime candidate for substitution reactions with a wide range of nucleophiles. smolecule.com HTS can be employed to explore a vast chemical space of potential reaction partners, leading to the discovery of novel derivatives with unique properties and applications. For instance, screening its reactions with various amines, alcohols, thiols, and other nucleophiles could unveil new synthetic routes to valuable compounds. smolecule.com

Future research directions in this domain include:

The development of miniaturized and automated HTS platforms tailored for the specific chemistry of benzyl (B1604629) chlorides.

The application of HTS to discover new catalytic systems for known transformations, focusing on milder and more selective conditions.

The use of HTS in combination with computational modeling to rationally design and screen for new reactions.

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the reactivity of chemical compounds. For 4-Chloro-1-(chloromethyl)-2-methylbenzene, computational methods can provide valuable insights into its electronic structure, reaction mechanisms, and potential for forming novel materials.

Recent studies have utilized machine learning and quantum mechanical calculations to predict the reactivity of covalent compounds, a strategy that can be applied to 4-Chloro-1-(chloromethyl)-2-methylbenzene to streamline experimental procedures and reduce costs. nih.gov Such models can predict reaction outcomes and guide the design of new experiments. nih.gov For example, understanding the solvolysis reaction mechanisms of substituted benzyl chlorides through computational studies can help in predicting their behavior in various solvent systems. nih.gov

In the realm of material science, computational modeling can be used to predict the properties of polymers and other materials derived from 4-Chloro-1-(chloromethyl)-2-methylbenzene. This predictive capability can accelerate the design and discovery of new materials with tailored functionalities.

Key areas for future computational research include:

Developing more accurate and efficient computational models to predict the reactivity of 4-Chloro-1-(chloromethyl)-2-methylbenzene in complex reaction environments.

Utilizing computational screening to identify promising candidates for new materials based on this building block.

Combining computational modeling with experimental data to gain a deeper understanding of reaction mechanisms and catalyst behavior.

Investigation of Stereoselective Syntheses

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, enabling the preparation of chiral molecules with high enantiomeric purity. While 4-Chloro-1-(chloromethyl)-2-methylbenzene itself is prochiral, its reactions can lead to the formation of chiral centers.

Future research will focus on developing catalytic asymmetric reactions that utilize 4-Chloro-1-(chloromethyl)-2-methylbenzene as a substrate to produce enantiomerically enriched products. nih.gov This can be achieved through the use of chiral catalysts, such as cinchona alkaloid derivatives, which can induce stereoselectivity in reactions like C-C bond formation. nih.gov The investigation of phase-transfer catalysis for asymmetric synthesis also presents a promising avenue. nih.gov

The application of bio-based solvents in asymmetric catalysis is another area of growing interest, as these solvents can influence the enantioselectivity of a reaction. nih.gov

Emerging research in this field will likely concentrate on:

The design and synthesis of novel chiral catalysts for the asymmetric transformation of 4-Chloro-1-(chloromethyl)-2-methylbenzene.

The exploration of umpolung reactions of imines and other prochiral nucleophiles with 4-Chloro-1-(chloromethyl)-2-methylbenzene to create complex chiral architectures. nih.gov

The development of stereoselective methods for the synthesis of biologically active molecules and chiral materials derived from this versatile intermediate.

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-1-(chloromethyl)-2-methylbenzene, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a toluene derivative. A plausible route includes:

Methylation and Chlorination: Start with 2-methylbenzene (o-xylene). Introduce a chloromethyl group via radical chlorination using Cl2 or SO2Cl2 under UV light, ensuring controlled stoichiometry to avoid over-chlorination .

Regioselective Chlorination: Achieve para-chlorination using Lewis acid catalysts (e.g., FeCl3) at 50–80°C to target the 4-position .

Purification: Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Critical Conditions:

Q. How can researchers characterize the purity and structure of 4-Chloro-1-(chloromethyl)-2-methylbenzene using spectroscopic methods?

Methodological Answer:

- <sup>1</sup>H NMR: Expect signals for aromatic protons (δ 6.8–7.2 ppm, splitting patterns depend on substitution), chloromethyl (–CH2Cl, δ 4.5–5.0 ppm), and methyl groups (δ 2.3–2.6 ppm). Compare with databases like PubChem .

- <sup>13</sup>C NMR: Peaks for aromatic carbons (δ 120–140 ppm), CH2Cl (δ 45–50 ppm), and methyl (δ 20–25 ppm).

- GC-MS: Confirm molecular ion peak (M<sup>+</sup> at m/z 188) and fragmentation patterns (e.g., loss of Cl or CH2Cl).

- IR Spectroscopy: C–Cl stretches (550–850 cm<sup>−1</sup>) and aromatic C–H bends (700–900 cm<sup>−1</sup>) .

Q. What are the known stability profiles of 4-Chloro-1-(chloromethyl)-2-methylbenzene under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: The compound is stable in neutral to slightly acidic conditions (pH 5–7). Hydrolysis of the chloromethyl group occurs in alkaline media (pH > 9), forming benzyl alcohol derivatives .

- Thermal Stability: Decomposes above 150°C, releasing HCl. Store at 2–8°C under inert atmosphere.

- Light Sensitivity: Susceptible to photolytic degradation; use amber vials for storage .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Methodological Answer:

- Benchmark Computational Models: Compare DFT (e.g., B3LYP/6-31G*) calculations with experimental kinetic data (e.g., reaction rates in nucleophilic substitutions). Adjust basis sets or solvent models to improve accuracy .

- Isotopic Labeling: Use <sup>13</sup>C or <sup>2</sup>H isotopes to track reaction pathways and validate mechanistic hypotheses.

- Cross-Validation: Pair computational results with advanced experimental techniques (e.g., in-situ FTIR or Raman spectroscopy) to monitor intermediate formation .

Q. How can mechanistic studies elucidate the pathways involved in the chloromethylation of 2-methylbenzene derivatives?

Methodological Answer:

- Radical Trapping Experiments: Add inhibitors like TEMPO to confirm/rule out radical intermediates in chloromethylation .

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates (C6D5CD3) to identify rate-determining steps.

- Computational Mapping: Use Gaussian or ORCA to model transition states and identify energetically favorable pathways (e.g., electrophilic vs. radical mechanisms) .

Q. What advanced analytical techniques are recommended for confirming stereochemical properties?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry and bond angles. Requires high-purity crystals grown via slow evaporation (e.g., in ethanol/water) .

- High-Resolution Mass Spectrometry (HR-MS): Confirm exact mass (e.g., C9H10Cl2 requires m/z 188.0135) and isotopic patterns.

- Vibrational Circular Dichroism (VCD): Detect chiral centers (if present) by analyzing polarized IR spectra .

Data Contradiction Analysis

Example Scenario: Discrepancies in reported NMR chemical shifts.

Resolution:

Solvent Calibration: Ensure shifts are referenced to the same solvent (e.g., CDCl3 vs. DMSO-d6).

Paramagnetic Effects: Check for trace metal impurities (e.g., Fe<sup>3+</sup>) that distort shifts.

Dynamic Effects: Consider temperature-dependent conformational changes (e.g., rotamers of the chloromethyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.